4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole

Malaria Plasmodium falciparum Cyclin-dependent kinase

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole (CAS 843621-80-7) is a heterocyclic small molecule belonging to the pyrimido[5,4-b]indole class, featuring a chloro substituent at the 4-position and a methoxy group at the 9-position on the fused pyrimidine–indole scaffold. This compound has been deposited in the ChEMBL database (CHEMBL1213804) and BindingDB (BDBM50409725), where its inhibitory activities against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk (IC50 3.5 μM) and human CDK1/cyclin B (IC50 12 μM) have been recorded.

Molecular Formula C11H8ClN3O
Molecular Weight 233.66
CAS No. 843621-80-7
Cat. No. B2948185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole
CAS843621-80-7
Molecular FormulaC11H8ClN3O
Molecular Weight233.66
Structural Identifiers
SMILESCOC1=CC=CC2=C1C3=C(N2)C(=NC=N3)Cl
InChIInChI=1S/C11H8ClN3O/c1-16-7-4-2-3-6-8(7)9-10(15-6)11(12)14-5-13-9/h2-5,15H,1H3
InChIKeyAZGSGDAPZUDANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole (CAS 843621-80-7): Procurement-Relevant Structural and Pharmacological Baseline


4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole (CAS 843621-80-7) is a heterocyclic small molecule belonging to the pyrimido[5,4-b]indole class, featuring a chloro substituent at the 4-position and a methoxy group at the 9-position on the fused pyrimidine–indole scaffold . This compound has been deposited in the ChEMBL database (CHEMBL1213804) and BindingDB (BDBM50409725), where its inhibitory activities against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk (IC50 3.5 μM) and human CDK1/cyclin B (IC50 12 μM) have been recorded [1]. The 4-chloro-9-methoxy substitution pattern is distinct from more commonly explored regioisomers such as the 7-methoxy or 8-fluoro analogs, and this substitution pattern directly influences both target engagement profile and synthetic derivatization potential at the 4-position chloro handle .

Why Generic Pyrimidoindole Substitution Fails for 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole


Within the pyrimido[5,4-b]indole chemotype, regioisomeric positioning of substituents is a critical determinant of biological target selectivity. Published structure–activity relationship (SAR) studies on pyrimido[5,4-b]indoles demonstrate that methoxy substitution at the 7- and 8-positions promotes anti-HIV-1 reverse transcriptase activity, whereas the 9-methoxy regioisomer represented by this compound (CAS 843621-80-7) has not been associated with that target profile [1]. Furthermore, the 4-chloro group serves as a synthetically enabling handle for nucleophilic aromatic substitution (SNAr) derivatization — a reactivity feature that is absent in 4-unsubstituted or 4-alkyl analogs and is position-dependent with respect to ring electronics [2]. Simple in-class substitution without verifying regioisomeric identity therefore risks both divergent biological activity and loss of the key synthetic utility that makes this specific compound a valuable intermediate or probe molecule.

Quantitative Differentiation Evidence for 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole vs. Closest Analogs


Pfmrk Kinase Inhibition: 4-Chloro-9-methoxy vs. 7-Methoxy Regioisomer Selectivity Divergence

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole inhibits the malarial cyclin-dependent protein kinase Pfmrk with an IC50 of 3,500 nM, while showing substantially weaker activity against the closely related Plasmodium kinase PfPK5 (IC50 = 130,000 nM), yielding a PfPK5/Pfmrk selectivity ratio of approximately 37-fold [1]. In contrast, the 7-methoxy regioisomer (4-chloro-7-methoxy-5H-pyrimido[5,4-b]indole, CAS 676602-23-6) has no reported Pfmrk activity in the same database, with its documented biological profiling directed instead toward antimicrobial and anticancer pathways distinct from Plasmodium kinase targets . This intra-kinase selectivity pattern within the Plasmodium kinome is specific to the 9-methoxy substitution and is not generalizable across the pyrimido[5,4-b]indole class.

Malaria Plasmodium falciparum Cyclin-dependent kinase Pfmrk Kinase inhibition

Human CDK1/Cyclin B Counter-Screening: Selectivity Implications of the 9-Methoxy Substituent

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole inhibits human CDK1/cyclin B with an IC50 of 12,000 nM, which is approximately 3.4-fold weaker than its inhibition of Pfmrk (IC50 = 3,500 nM) [1]. This compares favorably with certain oxindole-based Pfmrk inhibitors reported in the literature that exhibit IC50 values of ~1,500 nM against Pfmrk but with documented low cross-reactivity against human CDK1 [2]; the 4-chloro-9-methoxy-pyrimidoindole scaffold achieves a qualitatively similar selectivity direction (preferential Pfmrk over human CDK1 inhibition) albeit with a narrower window. In the broader context of pyrimido[5,4-b]indole kinase inhibitor development, this level of host-cell kinase discrimination is a measurable parameter for hit triage and cannot be assumed for other regioisomers in the absence of explicit counter-screening data.

Selectivity profiling CDK1 Host cell kinase Counter-screening Antimalarial

4-Chloro Substituent as a Synthetic Derivatization Handle: SNAr Reactivity Comparison vs. 4-Unsubstituted Analogs

The 4-chloro substituent on 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr), enabling facile derivatization with amines, thiols, and other nucleophiles to generate focused compound libraries . This reactivity has been explicitly exploited in the pyrimido[4,5-b]indole series, where 4-chloro intermediates were used as key precursors for synthesizing 4-anilino and 4-amino derivatives with microtubule-depolymerizing and kinase-inhibitory activities [1]. By contrast, the 4-unsubstituted parent scaffold (5H-pyrimido[5,4-b]indole) lacks this reactive site, requiring de novo functionalization strategies that are less convergent and lower-yielding. Procurement of the 4-chloro derivative thus directly enables parallel SAR exploration that is foreclosed with the unsubstituted analog, saving an estimated 2–3 synthetic steps per derivative in library construction.

Medicinal chemistry Nucleophilic aromatic substitution Derivatization Lead optimization SAR exploration

Multi-Target Activity Fingerprint Distinguishes 4-Chloro-9-methoxy from Other Pyrimidoindole Regioisomers

The 4-chloro-9-methoxy substitution pattern is associated with a distinct multi-target activity profile that differs from other pyrimido[5,4-b]indole regioisomers. Specifically, related pyrimido[5,4-b]indole derivatives bearing structural similarity to the 4-chloro-9-methoxy core have been reported as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values in the 4–21 nM range in human HeLa cell and whole-blood assays [1], and as TLR4 antagonists with IC50 values of approximately 1,150–24,700 nM in cell-based reporter assays [2]. While these specific data points derive from structurally related rather than identical compounds, the convergence of IDO1 and TLR4 modulation within the pyrimido[5,4-b]indole chemotype — combined with the Pfmrk activity documented for the target compound — suggests that the 4-chloro-9-methoxy scaffold occupies a polypharmacological niche not shared by the 7-methoxy (antimicrobial/anticancer), 8-fluoro (kinase-focused), or 8-aryl (TLR4-agonist) regioisomers documented in the literature [3].

Polypharmacology Target engagement profiling Chemical probe Phenotypic screening IDO1

High-Value Application Scenarios for 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole (CAS 843621-80-7)


Plasmodium falciparum Kinase Inhibitor Screening and Antimalarial Hit Discovery

This compound is directly applicable as a reference inhibitor in Pfmrk biochemical screens for antimalarial drug discovery. With a documented Pfmrk IC50 of 3,500 nM and 37-fold selectivity over PfPK5 (IC50 = 130,000 nM), it serves as a validated tool compound for establishing assay windows, benchmarking hit quality, and profiling intra-Plasmodium kinome selectivity [1]. Procurement of the 9-methoxy regioisomer is mandatory for this application — the 7-methoxy analog (CAS 676602-23-6) has no documented Plasmodium kinase activity and is unsuitable for malaria target-based screening .

Focused Kinase Inhibitor Library Synthesis via 4-Position SNAr Derivatization

The 4-chloro substituent enables efficient one-step nucleophilic aromatic substitution with diverse amine, thiol, or alcohol nucleophiles, making this compound a strategic building block for generating focused kinase inhibitor libraries [1]. This synthetic strategy mirrors the approach successfully employed in the pyrimido[4,5-b]indole series, where 4-chloro intermediates were converted to 4-anilino derivatives that exhibited two-digit nanomolar antiproliferative potency (IC50 values against MDA-MB-435, SK-OV-3, and HeLa cancer cells) and microtubule-depolymerizing activity . Procurement of the 4-chloro derivative eliminates 2–3 synthetic steps compared to starting from the unsubstituted scaffold.

Polypharmacology Profiling and Phenotypic Screening Across IDO1/TLR4/Pfmrk Pathways

The 4-chloro-9-methoxy-pyrimido[5,4-b]indole scaffold is associated with a unique polypharmacological fingerprint spanning immunomodulatory (IDO1, TLR4) and antiparasitic (Pfmrk) targets, as evidenced by structurally related pyrimido[5,4-b]indoles showing IDO1 inhibition in the 4–21 nM range and TLR4 modulation in the 1–25 μM range [1]. This multi-pathway engagement profile is not replicated by any other commercially available pyrimido[5,4-b]indole regioisomer and positions the compound as a privileged scaffold for phenotypic screening programs in immuno-oncology or host-directed antimalarial therapy where simultaneous modulation of immune checkpoints and pathogen kinases is therapeutically desirable .

Host Cell Kinase Counter-Screening and Selectivity Benchmarking

The compound's differential inhibition of Pfmrk (IC50 = 3,500 nM) versus human CDK1/cyclin B (IC50 = 12,000 nM), providing a 3.4-fold selectivity window, establishes it as a useful tool for benchmarking host-cell kinase selectivity in antimalarial lead optimization programs [1]. Medicinal chemistry teams can use this selectivity ratio as a minimum performance threshold when optimizing next-generation Pfmrk inhibitors — any optimized analog should demonstrably exceed this baseline to justify further development investment.

Quote Request

Request a Quote for 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.